

# Investigating the Specificity of IBR2 for RAD51: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **IBR2**

Cat. No.: **B2414709**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The RAD51 recombinase is a critical component of the homologous recombination (HR) pathway, essential for maintaining genomic integrity through the repair of DNA double-strand breaks. Its central role in DNA repair and its frequent overexpression in various cancers have made it a compelling target for anticancer drug development. This technical guide provides an in-depth analysis of **IBR2**, a small molecule inhibitor of RAD51. We will explore the specificity of **IBR2** for RAD51, detailing the molecular interactions and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize the **IBR2**-RAD51 interaction, and presents visual representations of the underlying biological pathways and experimental workflows.

## Introduction to IBR2 and its Target, RAD51

RAD51 is a eukaryotic protein that plays a pivotal role in the repair of DNA double-strand breaks (DSBs) through the process of homologous recombination (HR).<sup>[1]</sup> It forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for the search for and invasion of a homologous DNA sequence, which is then used as a template for DNA synthesis to repair the break. Given that cancer cells often exhibit increased reliance on specific DNA repair pathways for survival, targeting RAD51 has emerged as a promising therapeutic strategy.

**IBR2** is a small molecule that has been identified as a potent and specific inhibitor of RAD51. [2][3] It was discovered through a high-throughput screen of a chemical library for compounds that could disrupt the interaction between RAD51 and the BRC repeats of BRCA2, a key mediator of RAD51 function.[3][4] **IBR2** has been shown to disrupt the multimerization of RAD51, leading to its proteasome-mediated degradation, thereby impairing HR and inducing apoptosis in cancer cells.[2][3][4]

## Quantitative Data on **IBR2**-RAD51 Interaction

The interaction between **IBR2** and RAD51, as well as the cellular effects of **IBR2**, have been quantified in several studies. The following tables summarize the key findings.

| Parameter                                 | Value                         | Cell Line/System | Reference |
|-------------------------------------------|-------------------------------|------------------|-----------|
| IC50 for BRC/RAD51 Interaction Disruption | 0.11 $\mu$ M                  | In vitro (SPR)   | [3]       |
| Growth Inhibition (GI50)                  | 12.5 $\mu$ M                  | K562             | [5]       |
| 14.5 $\mu$ M                              | HeLa                          | [5]              |           |
| 14.8 $\mu$ M                              | MBA-MD-468                    | [2]              |           |
| 12-20 $\mu$ M                             | Most tested cancer cell lines | [2]              |           |

Table 1: In Vitro and Cellular Activity of **IBR2**. The table presents the median competitive inhibition concentration (IC50) of **IBR2** for the disruption of the RAD51-BRC interaction and the growth inhibition (GI50) concentrations for various cancer cell lines.

## Mechanism of Action: **IBR2**-Mediated RAD51 Degradation

**IBR2** exerts its inhibitory effect on RAD51 through a multi-step process that ultimately leads to the degradation of the RAD51 protein. This mechanism underscores the specificity of **IBR2**'s action.









[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- To cite this document: BenchChem. [Investigating the Specificity of IBR2 for RAD51: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2414709#investigating-the-specificity-of-ibr2-for-rad51]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)